molecular formula C21H35N3O5S B589672 Dicyclohexylammonium N-acetyl-S-(1-carboxylato-2-cyanoethyl)-L-cysteinate-N,2,3-d3 CAS No. 1356848-13-9

Dicyclohexylammonium N-acetyl-S-(1-carboxylato-2-cyanoethyl)-L-cysteinate-N,2,3-d3

Cat. No.: B589672
CAS No.: 1356848-13-9
M. Wt: 444.605
InChI Key: IGXXDTDFDPTUTB-IJTRFPNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicyclohexylammonium N-acetyl-S-(1-carboxylato-2-cyanoethyl)-L-cysteinate-N,2,3-d3 is a useful research compound. Its molecular formula is C21H35N3O5S and its molecular weight is 444.605. The purity is usually 95%.
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Scientific Research Applications

Formation and Metabolism Studies

  • Formation of Metabolites

    The compound has been studied in the formation of metabolites like 2-hydroxypropylmercapturic acid from halogenated propanes in rats, indicating its role in metabolite synthesis and isolation (Barnsley, 1966).

  • Metabolism Research

    Research on the metabolism of S-methyl-L-cysteine in rats, where derivatives like methylmercapturic acid were isolated as dicyclohexylammonium salts, underscores its application in biochemical metabolism studies (Sklan & Barnsley, 1968).

Structural and Chemical Analysis

  • Structural Chemistry

    Studies involving the structural analysis of organotin carboxylates, where dicyclohexylammonium compounds are synthesized and analyzed, highlight its use in understanding molecular structures (Ng et al., 1997).

  • Crystallography and Chemical Properties

    Investigations into the crystal structure of various dicyclohexylammonium compounds provide insights into their chemical properties and potential applications (Ng, Das, & Tiekink, 1991).

Biochemical Applications

  • Biochemical Toxicity Studies

    Its use in isolating premercapturic acids from the urine of animals dosed with chlorobenzene and bromobenzene indicates its relevance in studying biochemical toxicity and metabolite formation (Gillham & Young, 1968).

  • Corrosion Inhibition Research

    Studies on the inhibition of corrosion of mild steel by derivatives of L-Cysteine, where N-Acetyl-L-Cysteine is used, demonstrate its potential in corrosion research and material science (Fu et al., 2011).

Properties

IUPAC Name

2-[(2R)-2-[acetyl(deuterio)amino]-2-carboxylato-1,2-dideuterioethyl]sulfanyl-3-cyanopropanoate;dicyclohexylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H23N.C9H12N2O5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-6(8(13)14)4-17-7(2-3-10)9(15)16/h2*11-13H,1-10H2;6-7H,2,4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;;6-,7?/m..0/s1/i;;4D,6D/hD/t;;4?,6-,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGJHBLABSISGS-QVDGNWAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(CC#N)C(=O)[O-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([C@@]([2H])(C(=O)[O-])N([2H])C(=O)C)SC(CC#N)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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